molecular formula C17H18N4O2 B10992358 N-(2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10992358
M. Wt: 310.35 g/mol
InChI Key: OUUHYKGCQMLMQZ-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core fused to a butanamide side chain substituted with a 2-methoxyphenyl group. The [1,2,4]triazolo[4,3-a]pyridine scaffold is widely recognized for its presence in bioactive molecules, including antibacterial, anti-inflammatory, and antiproliferative agents .

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C17H18N4O2/c1-23-14-8-3-2-7-13(14)18-17(22)11-6-10-16-20-19-15-9-4-5-12-21(15)16/h2-5,7-9,12H,6,10-11H2,1H3,(H,18,22)

InChI Key

OUUHYKGCQMLMQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves the following steps:

    Formation of the Triazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanamide Moiety: This step involves the reaction of the triazolopyridine core with a butanoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Key Observations :

  • Fluorine-containing analogs (e.g., Example 53 in ) exhibit higher molecular weights and lipophilicity, which may influence pharmacokinetics.
  • Compounds with fused systems (e.g., chromen-4-one in ) introduce planar aromatic moieties, possibly enhancing π-π stacking interactions with biological targets.

Key Observations :

  • The oxidative ring closure method (NaOCl/ethanol) for triazolopyridines offers a greener alternative to traditional Cr(VI)- or DDQ-mediated oxidations.
  • Lower yields in Example 53 highlight challenges in synthesizing fluorine-rich polycyclic systems.
  • The absence of transition metals in triazolopyridine synthesis reduces purification complexity compared to Pd-catalyzed routes .

Physicochemical and Spectral Properties

Available data for selected compounds:

Compound Name Melting Point (°C) Molecular Weight (g/mol) Spectral Characterization
Target Compound ~310 (calculated) Not reported
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine 373.4 ¹H NMR, IR, MS confirmed purity
Example 53 Compound 175–178 589.1 MS: m/z 589.1 (M⁺+1)

Key Observations :

  • The target compound’s amide group may confer higher solubility in polar solvents compared to benzyloxy-substituted analogs.
  • Fluorinated compounds (e.g., Example 53) exhibit higher molecular weights, which could correlate with increased metabolic stability.

Biological Activity

N-(2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

N 2 methoxyphenyl 4 1 2 4 triazolo 4 3 a pyridin 3 yl butanamide\text{N 2 methoxyphenyl 4 1 2 4 triazolo 4 3 a pyridin 3 yl butanamide}

This structure features a butanamide backbone linked to a triazolo-pyridine moiety and a methoxy-substituted phenyl group.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of triazolo-pyridines exhibit anti-inflammatory properties. For example, compounds structurally related to this compound were tested for their ability to inhibit cyclooxygenase (COX) enzymes. The results indicated that several derivatives significantly suppressed COX-1 and COX-2 activities.

Table 1: IC50 Values of Related Compounds Against COX Enzymes

CompoundIC50 (COX-1) μMIC50 (COX-2) μM
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

These findings suggest that modifications to the triazole and phenyl groups can enhance anti-inflammatory potency.

2. Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies revealed that it could induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on breast cancer cell lines showed that treatment with the compound resulted in significant cell death compared to control groups. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

3. CYP450 Interaction

The metabolic stability of this compound was assessed through CYP450 enzyme assays. The compound demonstrated low inhibition of CYP enzymes at therapeutic concentrations, suggesting a favorable profile for drug development with minimal drug-drug interaction risks.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:

  • Substitution on the phenyl ring : Methoxy groups enhance lipophilicity and biological activity.
  • Triazole ring modifications : Altering substituents on the triazole can significantly affect potency against inflammation and cancer.

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